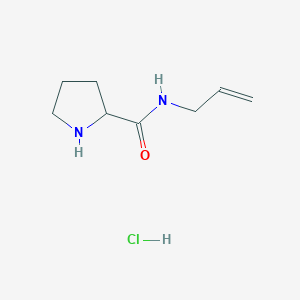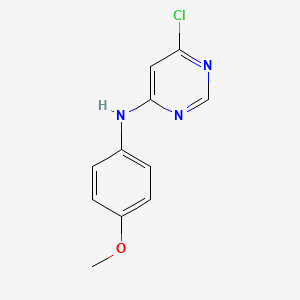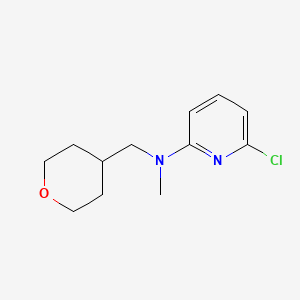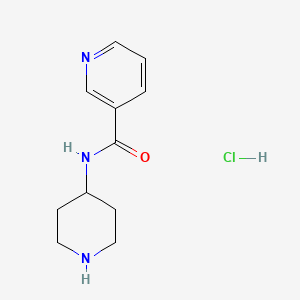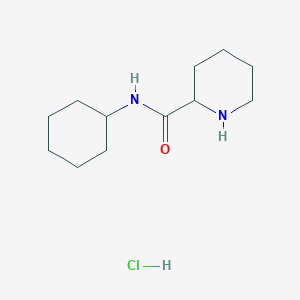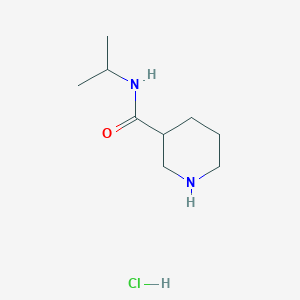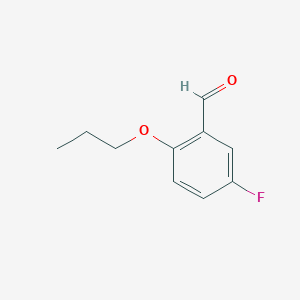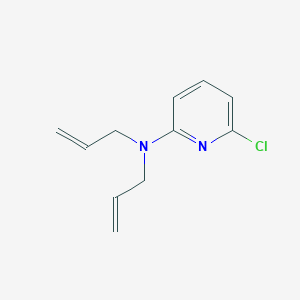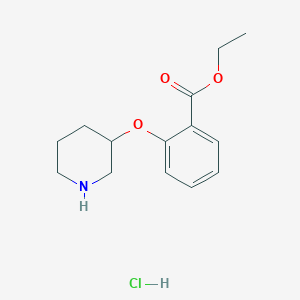![molecular formula C7H5FN2 B1395239 7-Fluoro-1H-pyrrolo[3,2-C]pyridine CAS No. 1190315-04-8](/img/structure/B1395239.png)
7-Fluoro-1H-pyrrolo[3,2-C]pyridine
概要
説明
“7-Fluoro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the linear formula C7H5FN2 . It has a molecular weight of 136.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A series of 1H-pyrrolo pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-1H-pyrrolo[3,2-c]pyridine . The InChI code is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .
Chemical Reactions Analysis
The compound has been used in the synthesis of colchicine-binding site inhibitors . It has also been used in the development of potent inhibitors against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 279.3±20.0C at 760 mmHg . The flash point is 122.7 .
科学的研究の応用
Cancer Therapeutics
7-Fluoro-1H-pyrrolo[3,2-C]pyridine: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These derivatives can inhibit cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy .
Pharmacological Research
In pharmacology, this compound has been utilized in the synthesis of molecules with significant biological activities. For instance, it has been involved in the development of compounds that may help in the treatment of disorders involving elevated plasma blood glucose, such as diabetes and related conditions .
Material Science
The compound’s derivatives are being explored for their potential in material science applications. For example, they have been used in studies examining the effects on tubulin polymerization at the cellular level, which could have implications for the development of new materials with specific microscopic properties .
Chemical Synthesis
7-Fluoro-1H-pyrrolo[3,2-C]pyridine: is a valuable building block in chemical synthesis. It’s used to construct complex molecules that can serve as intermediates in the synthesis of various pharmacologically active compounds .
Agricultural Applications
While direct applications in agriculture are not extensively documented, the biological activity of pyrrolopyridine derivatives suggests potential uses in developing new agrochemicals. Their role in controlling plant diseases or enhancing growth could be an area of future research .
Medical Research
This compound is also a subject of interest in medical research, particularly in the design of new drugs. Its derivatives have been evaluated for their therapeutic potential in various medical conditions, including cardiovascular diseases and metabolic disorders .
作用機序
Target of Action
Similar compounds have been studied for their inhibitory action against caix and their potential to reduce blood glucose , suggesting possible targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Similar compounds have shown efficacy in reducing blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13613 , which might influence its bioavailability.
Result of Action
Similar compounds have shown efficacy in reducing blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and other metabolic disorders.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
Safety and Hazards
特性
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTLFCZYNVBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)
